Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate
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Overview
Description
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2,2-dimethylpropanoyl moiety and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate typically involves the reaction of a phosphonate ester with trimethylsilyl reagents. One common method is the McKenna reaction, which uses bromotrimethylsilane (BTMS) to transform dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale McKenna reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid.
Oxidation and Reduction: The phosphonate group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Bromotrimethylsilane (BTMS): Used in the McKenna reaction for the synthesis of bis(trimethylsilyl) esters.
Hydrolytic Agents: Water or aqueous acids can be used for hydrolysis reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the desired transformation.
Major Products Formed
Phosphonic Acids: Hydrolysis of this compound yields phosphonic acids.
Substituted Phosphonates: Substitution reactions can produce a variety of substituted phosphonates with different functional groups.
Scientific Research Applications
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting the phosphonate moiety. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl) phosphite: Another organophosphorus compound with similar reactivity but different applications.
Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester: A related compound with multiple trimethylsilyl groups and similar chemical properties.
Uniqueness
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is unique due to its specific structure, which combines a 2,2-dimethylpropanoyl moiety with a phosphonate group and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
108584-93-6 |
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Molecular Formula |
C11H27O4PSi2 |
Molecular Weight |
310.47 g/mol |
IUPAC Name |
1-bis(trimethylsilyloxy)phosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H27O4PSi2/c1-11(2,3)10(12)16(13,14-17(4,5)6)15-18(7,8)9/h1-9H3 |
InChI Key |
XQERYQPSCPQMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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